molecular formula C22H21N3O2 B2594827 6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326850-09-2

6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2594827
CAS No.: 1326850-09-2
M. Wt: 359.429
InChI Key: BARXAQRMUPAIQP-UHFFFAOYSA-N
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Description

6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. This compound is characterized by the presence of a quinoline core, substituted with a propyl group, a methyl group, and an oxadiazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the oxadiazole ring through the reaction of an appropriate hydrazide with a carboxylic acid derivative. This intermediate is then subjected to further reactions to introduce the quinoline core and the propyl and methyl substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the oxadiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and propyl groups, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce different alkyl or aryl groups.

Scientific Research Applications

6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-containing molecules. Examples include:

Uniqueness

What sets 6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-4-11-25-13-18(20(26)17-12-15(3)7-10-19(17)25)22-23-21(24-27-22)16-8-5-14(2)6-9-16/h5-10,12-13H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARXAQRMUPAIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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